Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha
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Overview
Description
Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt is a chemical compound with the molecular formula C25H48N2O5. It is commonly used in biochemical research and organic synthesis. This compound is known for its role as a building block in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a hydroxylating agent like osmium tetroxide.
Formation of the Dicyclohexylammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the compound with dicyclohexylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Types of Reactions:
Oxidation: Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- Boc-(3S,4S)-4-amino-3-hydroxy-5-methylheptanoic acid
- Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid
Comparison: Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt is unique due to its specific stereochemistry and the presence of the dicyclohexylammonium salt. This makes it particularly useful in certain synthetic applications where stereochemistry is crucial. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in organic synthesis and biochemical research.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDOSYNRNNWING-GNAZCLTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373150 |
Source
|
Record name | (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204192-31-4 |
Source
|
Record name | (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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